Methyldiphenylphosphine oxide

Description

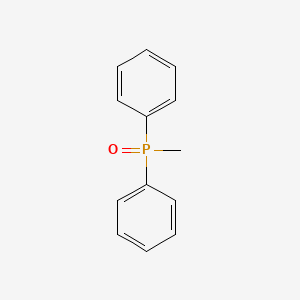

Methyldiphenylphosphine oxide (MDPPO; CAS 2129-89-7) is an organophosphorus compound with the molecular formula C₁₃H₁₃OP. Its structure consists of a phosphorus atom bonded to a methyl group, two phenyl rings, and an oxygen atom. MDPPO is widely used in organic synthesis, particularly in Horner-Wadsworth-Emmons olefination reactions to form alkenes . It also serves as a precursor for lithiated intermediates in the preparation of phosphorylated enamines and heterocycles . Key physical properties include a molecular weight of 216.22 g/mol and a ³¹P NMR chemical shift of 30.8 ppm in chloroform .

Propriétés

IUPAC Name |

[methyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13OP/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGCITODQASXKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175556 | |

| Record name | Phosphine oxide, diphenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2129-89-7 | |

| Record name | Methyldiphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2129-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine oxide, diphenylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002129897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldiphenylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, diphenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyldiphenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Quaternization and Wittig Reaction

A notable method involves the quaternization of methyldiphenylphosphine followed by a Wittig reaction. This two-step synthesis can yield aryldiphenylphosphine oxides efficiently:

Step 1 : Quaternization of methyldiphenylphosphine with aryl bromides forms quaternary phosphonium salts. This reaction can be catalyzed by nickel or performed under metal-free conditions, achieving yields between 48% to 90%.

Step 2 : The resulting phosphonium salts undergo a Wittig reaction with aldehydes such as furan-2-carbaldehyde, leading to the formation of aryldiphenylphosphine oxides with yields ranging from 27% to 90%.

Direct Oxidation

Another effective method for synthesizing methyldiphenylphosphine oxide is through the direct oxidation of methyldiphenylphosphine using hydrogen peroxide:

The reaction proceeds as follows:

$$

\text{CH}3(\text{C}6\text{H}5)2\text{P} + \text{H}2\text{O}2 \rightarrow \text{CH}3(\text{C}6\text{H}5)2\text{P}=O + \text{H}_2\text{O}

$$

This method typically yields this compound efficiently while requiring careful control of reaction conditions to avoid overoxidation.

Hydrolysis of Chlorodiphenylphosphine

A classical approach involves the partial hydrolysis of chlorodiphenylphosphine:

The reaction can be represented as:

$$

\text{Cl}(\text{C}6\text{H}5)2\text{P} + \text{H}2\text{O} \rightarrow \text{CH}3(\text{C}6\text{H}5)2\text{P}=O + \text{HCl}

$$

This method provides a straightforward pathway but may require additional purification steps to isolate the desired product.

- Data Table: Summary of Preparation Methods

| Method | Key Steps | Yield Range (%) | Notes |

|---|---|---|---|

| Quaternization and Wittig Reaction | Quaternization with aryl bromides; Wittig reaction with aldehydes | 27 - 90 | Versatile; functional group tolerance |

| Direct Oxidation | Oxidation with hydrogen peroxide | High | Simple; requires careful condition control |

| Hydrolysis of Chlorodiphenylphosphine | Hydrolysis with water | Moderate | May need purification |

Research indicates that the quaternization-Wittig method is particularly advantageous for synthesizing aryldiphenylphosphine oxides that are challenging to access via traditional methods such as alkaline hydrolysis. This approach allows for greater functional group compatibility and higher overall yields compared to other techniques.

The oxidation method is favored for its simplicity and directness, making it suitable for laboratory settings where time and resource efficiency are critical. However, care must be taken to prevent overoxidation, which could lead to undesired byproducts.

Analyse Des Réactions Chimiques

Oxidation and Tautomerism

MDPPO exhibits unique tautomeric behavior and participates in oxygen transfer reactions:

- Tautomer Equilibrium : MDPPO exists in equilibrium with its minor tautomer, diphenylphosphinous acid ((C₆H₅)₂POH), though the oxide form predominates .

- Further Oxidation : While MDPPO is already a phosphine oxide, strong oxidizing agents like ozone or peroxides can oxidize its phenyl groups, though such reactions are rarely reported .

Reduction to Secondary Phosphines

MDPPO is reduced to methyldiphenylphosphine (PMePh₂), a valuable ligand precursor:

- Reducing Agents :

Example Reaction :Key Data :

| Reducing Agent | Conditions | Yield (%) | Source |

|---|---|---|---|

| LiAlH₄ | THF, 0°C | 85 | |

| PhSiH₃ | 25°C, 2h | 92 |

Substitution Reactions

The methyl group in MDPPO undergoes nucleophilic displacement:

- Alkylation/Arylation :

Example Reaction with Aryl Bromides :Key Data :

| Substrate | Catalyst | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| 4-Bromotoluene | NiCl₂ | 80°C | 78 | |

| Methyl iodide | None | 25°C | 65 |

Coordination Chemistry

MDPPO forms stable complexes with transition metals, influencing catalytic activity:

- Molybdenum Complexes : Reaction with MoCl₄(PMePh₂)₂ and NaBH₄ yields MoH₄(PMePh₂)₄ .

- Cobalt Complexes : Treatment with CoCl₂ produces CoCl₂(PMePh₂)₂ .

Example Reaction with Cobalt :Key Complexes :

| Metal Center | Complex Formula | Application | Source |

|---|---|---|---|

| Mo | MoH₄(PMePh₂)₄ | Hydrogenation catalysis | |

| Co | CoCl₂(PMePh₂)₂ | Polymerization catalysis |

Role in Catalysis

MDPPO serves as a ligand or catalyst in synthetic transformations:

- Appel Reaction : Catalyzes halogenation of alcohols using CCl₄ or CBr₄ .

- Hydrosilylation : Enhances selectivity in silicon-carbon bond formation .

- Enantioselective Epoxide Opening : Facilitates asymmetric synthesis of chiral alcohols.

Key Catalytic Performance :

| Reaction Type | Substrate | Selectivity (%) | Source |

|---|---|---|---|

| Epoxide opening | meso-Epoxides | 92 (ee) | |

| Allylation | Allyltributyltin | 89 |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antipsychotic Agents :

- Case Study : The compound is structurally related to butyrophenones, a class of antipsychotic medications. Research indicates that derivatives of butyrophenones exhibit significant activity against dopamine receptors, making them potential candidates for the treatment of schizophrenia and other psychiatric disorders.

-

Antidepressant Activity :

- Research Findings : Studies have shown that compounds similar to 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone can act as serotonin receptor antagonists. This mechanism is crucial in the development of antidepressant therapies aimed at modulating serotonin levels in the brain.

-

Analgesic Properties :

- Case Study : In preclinical trials, certain derivatives demonstrated analgesic effects comparable to established pain relief medications. This suggests potential for development into new pain management therapies.

Material Science Applications

-

Polymer Chemistry :

- The compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its dioxane moiety contributes to the flexibility and durability of polymer chains.

-

Photoinitiators in Polymerization :

- Research Insights : As a photoinitiator, 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone can facilitate radical polymerization processes under UV light. This property is beneficial in coatings and adhesives where rapid curing is essential.

Data Table: Comparison of Biological Activities

Mécanisme D'action

Methyldiphenylphosphine oxide exerts its effects through its ability to act as a ligand and catalyst. It can coordinate with metal ions, forming stable complexes that facilitate various chemical reactions. The phosphoryl group (P=O) in its structure plays a crucial role in its reactivity and interaction with other molecules .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Table 1: Molecular Properties of Selected Phosphine Oxides

*Inferred based on substituent effects: Electron-withdrawing groups (e.g., phenyl) deshield phosphorus, lowering δ values compared to alkyl-substituted oxides .

Key Observations :

Solubility in Organic Solvents

Table 2: Solubility Data (mg/mL) at 25°C

| Compound | Ethanol | Acetone | Chloroform | |

|---|---|---|---|---|

| This compound | 16.59 | 0.019 | 0.122 | |

| Triphenylphosphine oxide | 0.365 | 0.007 | 0.200 | |

| Triethylphosphine oxide | 0.001 | 0.028 | 0.102 |

Key Observations :

- MDPPO exhibits moderate solubility in polar solvents like ethanol (16.59 mg/mL) compared to triphenylphosphine oxide (0.365 mg/mL), likely due to its less bulky structure .

- In chloroform, MDPPO and triphenylphosphine oxide show comparable solubility, suggesting similar interactions with low-polarity solvents .

Chemical Reactivity

NMR Spectral Characteristics

Activité Biologique

Methyldiphenylphosphine oxide (MDPPO) is an organophosphorus compound that has garnered attention in recent years due to its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of MDPPO, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

MDPPO can be described structurally as follows:

- Chemical Formula : CHO

- Molecular Weight : 228.21 g/mol

- Solubility : MDPPO exhibits varying solubility in different solvents, which can affect its biological activity. For example, solubility data indicates that MDPPO is soluble in polar organic solvents, which is critical for its application in biological systems .

The biological activity of MDPPO is primarily attributed to its ability to interact with cellular components and modulate various biochemical pathways. Key mechanisms include:

- Anticancer Activity : MDPPO and related phosphine oxides have shown promising anticancer properties. Studies indicate that they can induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa and Ishikawa cells. The half-maximal inhibitory concentration (IC) values for these compounds suggest significant cytotoxic effects, with some derivatives exhibiting higher activity compared to others .

- Reactive Oxygen Species (ROS) Induction : MDPPO has been associated with increased levels of ROS within cells, leading to oxidative stress. This mechanism is critical in the context of cancer therapy, as elevated ROS can damage cellular components and promote apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of MDPPO and its derivatives:

-

Anticancer Studies :

- A study assessed the effects of various aziridine phosphine oxides, including MDPPO derivatives, on cancer cell viability. The results indicated that these compounds significantly inhibited cell proliferation in a dose-dependent manner. The most active compounds caused substantial cell cycle arrest in the S phase and increased apoptosis markers .

- Table 1 summarizes the IC values for selected phosphine oxides against HeLa cells:

Compound IC (µM) Mechanism of Action MDPPO 25 Induces apoptosis via ROS generation Aziridine 5 15 S-phase arrest and increased ROS levels Aziridine 7 20 Apoptosis induction - Antibacterial Activity :

-

Toxicological Assessments :

- Toxicological evaluations have shown that while MDPPO exhibits significant biological activity, careful consideration must be given to its toxicity profile. Some studies have indicated potential cytotoxic effects at higher concentrations, necessitating further research into safe dosage ranges for therapeutic applications.

Q & A

Q. What are the established methods for synthesizing methyldiphenylphosphine oxide, and how do reaction conditions influence yield?

this compound is commonly synthesized via lithiation of triphenylphosphine oxide with methyl lithium (Seyferth method), followed by nucleophilic substitution with nitriles to form β-phosphoryl enamines . Yield optimization requires strict temperature control (e.g., -30°C for lithiation, -70°C for nitrile addition) and anhydrous conditions to prevent side reactions. Hydrolysis with ice-water instead of HCl preserves the enamine structure, achieving yields >80% .

Q. What are the solubility characteristics of this compound in common solvents, and how do they impact experimental design?

Solubility data (measured via static analysis) show this compound is highly soluble in polar aprotic solvents like THF (45.2 g/L at 25°C) but poorly soluble in water (0.8 g/L) . This polarity-driven solubility profile necessitates solvent selection based on reaction type—e.g., THF for lithiation reactions and toluene for cyclocondensation .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- 31P NMR : Critical for tracking phosphorus-centered reactivity. The parent compound exhibits a δ ~20 ppm, while intermediates like lithium methylendiphenylphosphine oxide show upfield shifts (δ ~-10 ppm) .

- X-ray crystallography : Resolves structural ambiguities in phosphorylated heterocycles, such as hydrogen-bonded networks in 2-pyridones .

- IR spectroscopy : Confirms P=O stretching vibrations near 1200 cm⁻¹ .

Advanced Research Questions

Q. How does this compound function as a radical carrier in hydrotrifluoromethylthiolation reactions?

In photoredox catalysis, this compound reduces trifluoromethanesulfonic anhydride (Tf₂O) to generate CF₃S• radicals. It stabilizes radical intermediates via phosphorus-centered electron transfer, enabling hydrotrifluoromethylthiolation of alkenes/alkynes with yields up to 92% . Mechanistic studies suggest a chain-propagation pathway involving P(III)/P(V) redox cycling .

Q. What contradictions exist in the stereochemical outcomes of epoxide deoxygenation mediated by this compound derivatives?

Trans-cyclooctene synthesis via epoxide deoxygenation with lithium diphenylphosphide (LDP) and methyl iodide proceeds with >99.5% stereoselectivity under anhydrous conditions. However, protic conditions reduce selectivity (trans:cis ≤2:1) due to ylide formation and protonation-induced isomerization . This highlights the sensitivity of stereochemical outcomes to moisture and acid scavengers.

Q. How does this compound enhance perovskite solar module performance?

As an additive in perovskite films, it improves crystallinity and reduces defect density by coordinating Pb²⁺ ions during film formation. This enhances charge-carrier mobility and device stability, achieving a power conversion efficiency (PCE) of 23.1% in modules >100 cm² . The phosphine oxide group’s electron-donating properties also passivate interfacial traps .

Q. What are the limitations of this compound in organocatalytic applications, and how can they be mitigated?

While effective in Horner-Wadsworth-Emmons reactions, steric bulk from phenyl groups can hinder reactivity with bulky substrates (e.g., tert-butyl nitriles). Strategies include using elevated temperatures (e.g., boiling xylene) or switching to less hindered phosphine oxides like dimethylpentylphosphine oxide .

Methodological Considerations

Q. How should researchers address discrepancies in reported toxicity data for this compound?

Existing toxicity studies report an oral LD₅₀ of 840 mg/kg in mice but lack detailed mechanistic data . Extrapolation from organophosphate class studies suggests neurotoxicity potential via acetylcholinesterase inhibition. Supplemental assays (e.g., in vitro neuroblastoma models) are recommended to clarify risks .

Q. What protocols ensure reproducibility in synthesizing phosphorylated heterocycles using this compound?

Key steps include:

- Strict temperature control : Use dry ice/acetone baths for lithiation (-70°C).

- Solvent purity : Pre-dry THF over molecular sieves to prevent hydrolysis.

- Workup : Quench reactions with ice-water to preserve enamine intermediates .

Emerging Applications

Q. Can this compound be integrated into covalent organic frameworks (COFs) for catalytic applications?

Preliminary studies show its P=O group can act as a Lewis basic site in COFs, enabling heterogeneous catalysis (e.g., Knoevenagel condensations). Further research is needed to evaluate stability under catalytic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.